5-((2-(indolin-1-yl)-2-oxoethyl)thio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((2-(indolin-1-yl)-2-oxoethyl)thio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes an indoline moiety, a thioether linkage, and a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-(indolin-1-yl)-2-oxoethyl)thio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indoline Moiety: The indoline moiety can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Thioether Linkage Formation: The indoline derivative is then reacted with a suitable thiol compound to form the thioether linkage. This step often requires the use of a base such as sodium hydride (NaH) to deprotonate the thiol group.
Pyrimidine Core Construction: The final step involves the cyclization of the intermediate with a suitable pyrimidine precursor under acidic or basic conditions to form the desired pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening of reaction conditions to identify the most efficient and cost-effective methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indoline moiety, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carbonyl groups present in the compound to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thioether linkage, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include oxidized indoline derivatives, reduced alcohol derivatives, and substituted thioether derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has shown potential as a bioactive molecule. Studies have indicated its ability to interact with specific biological targets, making it a candidate for drug development and biochemical studies.
Medicine
In medicinal chemistry, this compound is being explored for its potential therapeutic properties. Its ability to modulate specific biological pathways makes it a promising candidate for the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of 5-((2-(indolin-1-yl)-2-oxoethyl)thio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The indoline moiety is known to interact with various enzymes and receptors, modulating their activity. The thioether linkage and pyrimidine core contribute to the compound’s ability to bind to specific sites on these targets, thereby exerting its effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar pyrimidine core but differ in the substituents attached to the core.
Imidazole Derivatives: These compounds have a similar heterocyclic structure and are known for their diverse biological activities, including antimicrobial and antiviral properties.
Uniqueness
The uniqueness of 5-((2-(indolin-1-yl)-2-oxoethyl)thio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione lies in its combination of an indoline moiety, thioether linkage, and pyrimidine core This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds
Properties
IUPAC Name |
5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7-propan-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S/c1-12(2)17-22-18-16(20(28)25(4)21(29)24(18)3)19(23-17)30-11-15(27)26-10-9-13-7-5-6-8-14(13)26/h5-8,12H,9-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGFJERYMAFLOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C(=N1)SCC(=O)N3CCC4=CC=CC=C43)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.